5-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
5-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H19N3O2 This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a dimethylpicolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The initial step involves the formation of the picolinamide core through the reaction of picolinic acid with dimethylamine under acidic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original amino or cyclopropoxy groups.
Scientific Research Applications
5-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-cyclopropoxy-N,N-dimethylpicolinamide: A similar compound with the amino and cyclopropoxy groups in different positions.
5-Amino-4-hydroxyiminopyrazole: Another compound with an amino group and a heterocyclic structure.
Uniqueness
5-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-amino-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
ZCAVFYDVRWYTBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)N |
Origin of Product |
United States |
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